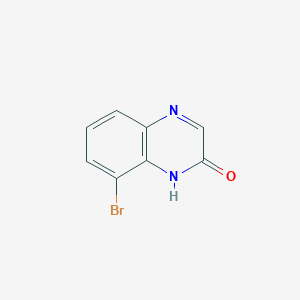

8-Bromoquinoxalin-2(1H)-one

Beschreibung

Historical Context and Significance of Quinoxaline (B1680401) Derivatives

Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, and its derivatives have long been a subject of significant interest in organic and medicinal chemistry. wikipedia.orgijpsjournal.com First synthesized in the late 19th century, these compounds quickly gained recognition for their diverse chemical reactivity and wide-ranging applications. wikipedia.org Historically, quinoxaline derivatives have been utilized as dyes and have been identified in various antibiotics like echinomycin (B1671085) and levomycin. wikipedia.org Their importance stems from the presence of nitrogen atoms in the heterocyclic ring system, which imparts unique electronic properties and the ability to participate in various biological interactions. sapub.org Over the years, research has expanded to explore their potential in pharmaceuticals, agrochemicals, and materials science, making them a cornerstone in the development of novel chemical entities. ijpsjournal.comlookchem.com

Importance of Nitrogen-Containing Heterocycles, with Focus on Quinoxalin-2(1H)-ones, in Chemical Biology

Nitrogen-containing heterocycles are fundamental building blocks in chemical biology and medicinal chemistry due to their prevalence in natural products and their ability to interact with biological targets. rsc.org Among these, quinoxalin-2(1H)-ones, which feature a keto group on the pyrazine ring, have emerged as a particularly important class. benthamdirect.comingentaconnect.comnih.govresearchgate.net This structural motif is found in a variety of pharmacologically active compounds and serves as a key pharmacophore. benthamdirect.comingentaconnect.comnih.govresearchgate.net The presence of both hydrogen bond donors and acceptors, coupled with a rigid bicyclic framework, allows quinoxalin-2(1H)-ones to bind to a wide array of enzymes and receptors, leading to a broad spectrum of biological activities. ontosight.ai Consequently, they have been extensively investigated for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. sapub.orgontosight.aiunav.edu

Quinoxalin-2(1H)-one as a Privileged Scaffold for Molecular Design and Synthesis

The quinoxalin-2(1H)-one core is considered a "privileged scaffold" in medicinal chemistry. benthamdirect.comingentaconnect.comnih.govresearchgate.net This term denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The synthetic accessibility and the ease with which various substituents can be introduced at different positions on the quinoxaline ring system make it an ideal template for creating libraries of diverse molecules. acs.orgtandfonline.com This versatility allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the derivatives to optimize their biological activity and selectivity. ontosight.ai The development of new synthetic methodologies, including microwave-assisted and multicomponent reactions, has further enhanced the utility of the quinoxalin-2(1H)-one scaffold in drug discovery programs. sapub.orgudayton.edu

Overview of Research Trajectories for Brominated Quinoxalin-2(1H)-one Analogues

The introduction of a bromine atom onto the quinoxalin-2(1H)-one scaffold, creating brominated analogues, has opened up new avenues of research. researchgate.net The bromine substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to construct more complex molecular architectures. This has been instrumental in the synthesis of novel compounds with enhanced or novel biological activities. Research has focused on understanding how the position of the bromine atom influences the chemical reactivity and biological properties of the molecule. For instance, brominated quinoxalinones have been investigated as key intermediates in the synthesis of potential anticancer and antimicrobial agents. Furthermore, the unique electronic properties imparted by the bromine atom are also being explored in the context of materials science. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXVDOCODXRKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731841 | |

| Record name | 8-Bromoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092563-82-0 | |

| Record name | 8-Bromo-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092563-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of 8 Bromoquinoxalin 2 1h One

Halogen-Mediated Reactivity of 8-Bromoquinoxalin-2(1H)-one

The bromine atom at the C8-position of 8-Bromoquinoxalin-2(1H)-one dictates a significant part of its chemical reactivity, serving as a versatile anchor for introducing molecular complexity through substitution and coupling reactions.

Nucleophilic Substitution Reactions at the Bromo-Substituted Position

The carbon-bromine bond in 8-Bromoquinoxalin-2(1H)-one is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a variety of nucleophiles. This class of reactions, known as nucleophilic aromatic substitution (SNAr), is a cornerstone for the derivatization of this scaffold. While detailed studies specifically on the 8-bromo isomer are limited in publicly accessible literature, the general reactivity of bromo-substituted quinoxalinones suggests that nucleophiles such as amines, alkoxides, and thiols can be employed to generate a diverse array of derivatives. The reaction is typically facilitated by the electron-withdrawing nature of the quinoxalinone ring system, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

For related bromo-substituted quinolinones, nucleophilic substitution has been demonstrated with various nucleophiles, highlighting the utility of this approach for scaffold modification. mdpi.comsaskoer.ca

Cross-Coupling Reactions Involving the Bromine Substituent

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of 8-Bromoquinoxalin-2(1H)-one. The bromine substituent serves as an excellent electrophilic partner in a multitude of these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Overview of Potential Cross-Coupling Reactions for 8-Bromoquinoxalin-2(1H)-one

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |

| Suzuki Coupling | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (Aryl-Aryl) |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | C-C (Aryl-Alkenyl) |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP/Xantphos | C-N (Aryl-Amino) |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Alkenyl) |

This table presents potential reactions based on the known reactivity of aryl bromides in cross-coupling chemistry.

Palladium-catalyzed reactions are particularly prominent in this context. nih.gov For instance, in a Suzuki coupling, 8-Bromoquinoxalin-2(1H)-one can react with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to yield 8-arylquinoxalin-2(1H)-ones. Similarly, the Heck reaction allows for the introduction of alkenyl groups, while the Sonogashira coupling provides access to alkynyl-substituted quinoxalinones. The Buchwald-Hartwig amination offers a direct route to 8-amino-substituted derivatives, which are valuable intermediates for further functionalization. While specific examples for the 8-bromo isomer are not extensively documented, the principles of these reactions are well-established for a wide range of aryl bromides. wikipedia.org

Functional Group Transformations on the Quinoxalin-2(1H)-one Core

Beyond the reactivity imparted by the bromine atom, the quinoxalin-2(1H)-one core itself can undergo a variety of chemical transformations, allowing for further structural diversification.

Oxidative Transformations, Including N-Oxidation

The nitrogen atoms within the quinoxalinone ring can be targeted for oxidation. The formation of N-oxides can significantly alter the electronic properties of the molecule, influencing its reactivity and biological profile. For the broader class of quinoxalines, oxidation can lead to the formation of N-oxides, which in turn can enhance the reactivity of the ring towards nucleophilic substitution, particularly at the positions alpha to the N-oxide group. thieme-connect.de

Sulfonylation Reactions via Oxidative O-S Cross-Coupling

Recent advancements in synthetic methodology have enabled the direct sulfonylation of the quinoxalinone core. A metal-free oxidative O-S cross-coupling strategy has been developed for the C2-sulfonylation of quinoxalinones, leading to the formation of 2-sulfonyloxylated quinoxalines. researchgate.net This reaction typically proceeds by activating the quinoxalinone at the C2-position, followed by coupling with a sulfonylating agent. While this method was demonstrated on a range of substituted quinoxalinones, including a methyl-substituted analogue at the 8-position, its direct application to 8-Bromoquinoxalin-2(1H)-one remains a subject for further investigation. researchgate.net The electronic influence of the 8-bromo substituent would likely play a role in the efficiency of such a transformation.

Scaffold Derivatization for Architectural Complexity and Diversity

The combination of reactions at the bromo-substituent and transformations on the quinoxalinone core allows for extensive scaffold derivatization. This multi-pronged approach is crucial for generating libraries of compounds with diverse architectural features, which is a key strategy in drug discovery and materials science. By strategically employing a sequence of reactions, such as a cross-coupling at the C8-position followed by a functionalization of the quinoxalinone core, a wide range of structurally complex molecules can be accessed from the 8-Bromoquinoxalin-2(1H)-one starting material. The ability to introduce a variety of functional groups at different positions on the scaffold allows for the fine-tuning of its physicochemical and biological properties.

Modification at the Endocyclic Amide Nitrogen

N-Alkylation

A common and straightforward method for modifying the N-1 position is through direct alkylation. This reaction typically involves treating the 8-bromoquinoxalin-2(1H)-one with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields. Polar aprotic solvents like dimethylformamide (DMF) are often employed with bases such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution. This reaction proceeds smoothly under relatively mild conditions, from room temperature to moderate heating, to furnish the corresponding N-alkylated products.

Table 1: Representative N-Alkylation of Bromoquinoxalin-2(1H)-one An illustrative reaction based on established protocols for similar isomers.

| Starting Material | Reagent | Base | Solvent | Product |

| 8-Bromoquinoxalin-2(1H)-one | Methyl Iodide | K₂CO₃ | DMF | 8-Bromo-1-methylquinoxalin-2(1H)-one |

| 8-Bromoquinoxalin-2(1H)-one | Benzyl (B1604629) Bromide | NaH | DMF | 1-Benzyl-8-bromoquinoxalin-2(1H)-one |

N-Arylation

The introduction of an aryl group at the N-1 position is another key transformation, often achieved through metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, a variant of the Ullmann condensation, is particularly effective for this purpose. researchgate.netorganic-chemistry.org In this approach, 8-bromoquinoxalin-2(1H)-one can be coupled with a range of arylboronic acids in the presence of a copper catalyst, such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), and a suitable ligand like 1,10-phenanthroline. researchgate.net These reactions can often be performed in the open air at room temperature, demonstrating their practical utility. researchgate.net This method is compatible with a variety of functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of N-arylated quinoxalinones. researchgate.net

Table 2: Representative Copper-Catalyzed N-Arylation An illustrative reaction based on established protocols for similar isomers. researchgate.net

| Starting Material | Reagent | Catalyst System | Solvent | Product |

| 8-Bromoquinoxalin-2(1H)-one | Phenylboronic Acid | CuOTf, 1,10-Phenanthroline | DMSO | 8-Bromo-1-phenylquinoxalin-2(1H)-one |

| 8-Bromoquinoxalin-2(1H)-one | 4-Methoxyphenylboronic acid | CuOTf, 1,10-Phenanthroline | DMSO | 8-Bromo-1-(4-methoxyphenyl)quinoxalin-2(1H)-one |

Design and Synthesis of Fused Ring Systems and Tricyclic Quinoxalinone Scaffolds

The construction of fused and tricyclic systems from the 8-bromoquinoxalin-2(1H)-one scaffold represents an advanced strategy for creating complex, three-dimensional molecules reminiscent of natural alkaloids. cam.ac.uk This approach leverages the dual reactivity of the N-1 and C-8 positions to build an additional ring onto the quinoxalinone framework. A common and effective method involves an intramolecular cyclization reaction, typically catalyzed by a transition metal like palladium. beilstein-journals.org

The general synthetic design follows a sequential process:

Substituent Tethering: The first step is the N-alkylation of 8-bromoquinoxalin-2(1H)-one (as described in section 3.3.1) with an alkyl halide that contains a second reactive functional group, such as a terminal alkyne or alkene. This tethers a reactive chain to the N-1 position.

Intramolecular Cyclization: The second step is an intramolecular palladium-catalyzed cross-coupling reaction. For instance, an intramolecular Sonogashira coupling can be triggered between the C-8 bromine atom and the terminal alkyne on the N-1 side chain. libretexts.org This reaction forges a new carbon-carbon bond and closes the third ring, yielding a rigid tricyclic quinoxalinone scaffold. This strategy allows for the creation of various 6-6-5 or other fused ring systems, depending on the length and nature of the tethered chain. researchgate.net Such cascade or tandem reaction sequences provide a rapid and efficient means to build molecular complexity. beilstein-journals.org

Table 4: Strategy for the Synthesis of a Tricyclic Quinoxalinone Scaffold

| Step | Starting Material | Reagent(s) | Reaction Type | Intermediate/Product |

| 1 | 8-Bromoquinoxalin-2(1H)-one | Propargyl bromide, K₂CO₃ | N-Alkylation | 8-Bromo-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one |

| 2 | 8-Bromo-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one | Pd Catalyst (e.g., Pd(PPh₃)₄), CuI, Base | Intramolecular Sonogashira Cyclization libretexts.org | Fused Tricyclic Quinoxalinone |

Spectroscopic and Advanced Analytical Methodologies in Quinoxalin 2 1h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are utilized to map out the carbon skeleton and the placement of hydrogen atoms. bhu.ac.inchemistrysteps.com

In the ¹H-NMR spectrum of a related compound, 7-bromoquinoxalin-2(1H)-one, the aromatic protons are expected to appear in the chemical shift range of δ 7.5–8.5 ppm. The bromine atom's electron-withdrawing nature influences the chemical shifts of nearby protons, causing them to be deshielded and resonate at a higher frequency (downfield). chemistrysteps.com For 8-Bromoquinoxalin-2(1H)-one, the protons on the quinoxaline (B1680401) ring system would exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons.

The ¹³C-NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.in Each unique carbon atom in the structure gives rise to a distinct signal. savemyexams.com For 8-Bromoquinoxalin-2(1H)-one, one would expect to observe signals for the eight carbon atoms of the quinoxaline core. The carbonyl carbon (C=O) would be significantly deshielded, appearing at a high chemical shift value, typically in the range of 160-180 ppm. The carbon atom bonded to the bromine (C-Br) would also have a characteristic chemical shift, influenced by the halogen's electronegativity.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for 8-Bromoquinoxalin-2(1H)-one

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 7.5 - 8.5 | Aromatic protons, specific shifts and coupling constants depend on the exact electronic environment. |

| ¹³C | 110 - 150 | Aromatic carbons. |

| ~165 | Carbonyl carbon (C=O). | |

| ~115 | Carbon bearing the bromine atom (C-Br). |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wvu.edu Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. libretexts.org

For 8-Bromoquinoxalin-2(1H)-one, the IR spectrum would exhibit several characteristic absorption bands. A prominent peak would be observed for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam ring would be visible as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450–1600 cm⁻¹ region. wvu.edu The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 8-Bromoquinoxalin-2(1H)-one

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (lactam) | Stretch | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=O (lactam) | Stretch | 1650 - 1700 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-Br | Stretch | < 700 |

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. ulethbridge.caspectroscopyonline.com HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy. ulethbridge.ca

For 8-Bromoquinoxalin-2(1H)-one (C₈H₅BrN₂O), the calculated monoisotopic mass is approximately 223.96 g/mol . HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the compound's identity. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. orgchemboulder.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. ulethbridge.ca

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, charged fragments. ulethbridge.ca The fragmentation pattern is unique to the molecule's structure and can help to confirm the connectivity of atoms.

Advanced Chromatographic Techniques for Purification and Purity Assessment

The synthesis of organic compounds typically yields a mixture containing the desired product along with unreacted starting materials, byproducts, and other impurities. derpharmachemica.com Advanced chromatographic techniques are essential for both the purification of the crude product and the assessment of its final purity. knauer.net

High-Performance Liquid Chromatography (HPLC) is a widely used method for both purification and analysis. nih.gov For purification, preparative HPLC can be employed to isolate the target compound from the reaction mixture. derpharmachemica.com For purity assessment, analytical HPLC is used to determine the percentage of the desired compound in a sample. A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. nih.govlcms.cz By analyzing the chromatogram, the presence of impurities can be detected and quantified.

Other chromatographic techniques that may be employed include:

Thin-Layer Chromatography (TLC): A simple and rapid method for monitoring the progress of a reaction and for preliminary purity checks.

Column Chromatography: A classic technique for purifying larger quantities of material. americanpharmaceuticalreview.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is particularly useful for purifying compounds with ionizable groups. knauer.netnih.gov

The choice of chromatographic method depends on the specific properties of the compound and the scale of the purification. For 8-Bromoquinoxalin-2(1H)-one, a combination of these techniques would likely be used to achieve a high degree of purity, which is crucial for subsequent biological or chemical studies.

Computational Chemistry Applications in 8 Bromoquinoxalin 2 1h One Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a microscopic understanding of the intrinsic properties of 8-Bromoquinoxalin-2(1H)-one.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is frequently employed to determine the optimized geometry and electronic properties of quinoxaline (B1680401) derivatives. For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are performed to obtain optimized geometries and to analyze the electronic and photovoltaic properties of quinoxalinone derivatives. researchgate.netresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data where available. The total energy of different tautomeric forms of quinoxalinone derivatives can be calculated to determine the most stable structure in the ground state. For example, in a study of quinoxalinone tautomers, the form with a hydroxyl group (OH) was found to be more stable than the one with a carbonyl group (C=O).

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of systems in the presence of time-dependent potentials, making it suitable for investigating electronic excitations and optical properties. wikipedia.orgabinit.org This method is particularly useful for predicting excitation energies and absorption spectra. researchgate.netwikipedia.org For quinoxalin-2(1H)-one-based dyes, TD-DFT calculations, sometimes using the CAM-B3LYP functional with a polarized split-valence basis set and a polarizable continuum model (PCM), have been shown to reasonably predict excitation energies and absorption and emission spectra. researchgate.netresearchgate.net The results from these calculations help in understanding how different structural modifications can alter the optical properties of the molecules, such as causing a redshift in the absorption spectrum. researchgate.net Real-time TD-DFT is another approach that has gained interest for modeling quantum dynamics and can describe the non-linear response of an electronic system. arxiv.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianjpr.com These methods are crucial in drug discovery for predicting the binding affinity and action of small molecules with their protein targets. asianjpr.com In the context of 8-bromoquinoxalin-2(1H)-one and its derivatives, molecular docking simulates their binding to biological targets. For example, derivatives of quinoxaline have been studied for their potential as inhibitors of enzymes like acetylcholinesterase and VEGFR-2 through molecular docking. These studies help in identifying key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex and can guide the synthesis of more potent derivatives. mdpi.com The results of docking studies are often presented as binding scores and can be used to prioritize compounds for further experimental testing.

Mechanistic Investigations of Reaction Pathways via Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. nih.gov Quantum chemical calculations can be used to trace reaction pathways, starting from the transition state structure, which is a first-order saddle point on the potential energy surface. nih.gov For quinoxalin-2(1H)-ones, computational studies can help understand their reactivity in various reactions, such as palladium-catalyzed cross-coupling reactions. For instance, DFT calculations can be used to model the electronic effects and identify reactive sites by calculating Fukui indices. These theoretical investigations can predict the regioselectivity of reactions and support experimental findings. The mechanism of action of quinoxalinone derivatives, such as their role in inhibiting bacterial enzymes or disrupting cell membranes, can also be explored through computational approaches.

Structure-Activity Relationship (SAR) Studies Aided by Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in modern SAR studies. iit.it For bromoquinoxaline derivatives, computational approaches like DFT and molecular docking are used to rationalize and predict their activity. For example, DFT can be used to calculate electrostatic potential maps to identify electrophilic and nucleophilic sites, which can be correlated with biological activity. Molecular docking can provide insights into the binding modes of different derivatives to a target protein, helping to explain differences in their inhibitory potency. By comparing derivatives with bromine at different positions (e.g., 6-, 7-, and 8-bromo), researchers can isolate the effects of substituent position on activity. These computational SAR studies are invaluable for guiding the design and optimization of new, more effective compounds. iit.it

Prediction and Analysis of Key Electronic Parameters (e.g., HOMO/LUMO Energy Levels, Energy Gaps, Dipole Moments)

Quantum chemical calculations are widely used to predict key electronic parameters that are crucial for understanding the reactivity and electronic properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. physchemres.org For quinoxalinone derivatives, these parameters are often calculated using DFT methods. researchgate.net Studies have shown that the HOMO and LUMO energy levels can be modulated by changing the substituents on the quinoxaline core, which in turn affects the energy gap. researchgate.net For example, the introduction of different electron-donor groups can alter the HOMO and LUMO energies, influencing the electron injection and dye regeneration processes in dye-sensitized solar cells. researchgate.net The dipole moment, another important electronic parameter that measures the polarity of a molecule, can also be calculated and has been shown to differ between tautomeric forms of quinoxalinones.

Table of Calculated Electronic Parameters for Quinoxalinone Derivatives

| Parameter | Value Range | Method | Reference |

| HOMO Energy | -4.903 to -6.258 eV | DFT/B3LYP/6-311G(d,p) | researchgate.net |

| LUMO Energy | -2.727 to -3.010 eV | DFT/B3LYP/6-311G(d,p) | researchgate.net |

| Energy Gap | 1.926 to 3.539 eV | DFT/B3LYP/6-311G(d,p) | researchgate.net |

| Dipole Moment | 9.306 to 11.627 Debye | DFT/B3LYP/6-311G(d,p) | researchgate.net |

Q & A

Q. What are the critical considerations for synthesizing 8-Bromoquinoxalin-2(1H)-one with high purity?

- Methodological Answer : Synthesis optimization requires strict control of bromination conditions (e.g., solvent polarity, temperature, and stoichiometry of brominating agents). For quinoxaline derivatives, regioselective bromination at the 8-position is influenced by electron-donating/withdrawing groups on the heterocyclic ring. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the product. Validate purity using HPLC (>95% area) and confirm structure via -NMR (e.g., aromatic proton splitting patterns) and mass spectrometry (m/z 225.04 for [M+H]) .

Q. How can researchers validate the structural identity of 8-Bromoquinoxalin-2(1H)-one when commercial analytical data are unavailable?

- Methodological Answer : Combine spectroscopic techniques:

- -NMR : Look for characteristic downfield shifts (~δ 8.5–9.0 ppm) for protons adjacent to the bromine atom.

- IR Spectroscopy : Confirm lactam C=O stretch (~1680–1700 cm) and absence of N-H stretches if fully aromatized.

- XRD : Resolve crystallographic data to confirm bond lengths/angles, especially Br-C bonding (expected ~1.9 Å). Cross-reference with structurally analogous compounds (e.g., 6-Bromoquinoxalin-2(1H)-one or 8-Bromo-1,2-dihydroquinolin-2-one ).

Q. What safety protocols are essential for handling 8-Bromoquinoxalin-2(1H)-one in laboratory settings?

- Methodological Answer : Adhere to GHS hazard codes:

- H315/H319 : Use gloves (nitrile) and eye protection to prevent skin/eye irritation.

- H335 : Work in a fume hood to avoid inhalation of dust/aerosols.

Store in sealed, dry containers at room temperature, away from oxidizing agents. For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of 8-Bromoquinoxalin-2(1H)-one in cyclization reactions (e.g., Kostanecki-Robinson synthesis)?

- Methodological Answer : Use kinetic isotope effects (KIEs) or computational modeling (DFT) to probe transition states. For example, 3-Benzoylquinoxalin-2(1H)-one undergoes cyclization with acetic anhydride via nucleophilic acyl substitution, forming pyrano[2,3-b]quinoxalines . Compare activation energies for brominated vs. non-brominated analogs to assess electronic effects. Monitor reaction progress via in-situ -NMR or LC-MS.

Q. What strategies resolve contradictions in reported biological activity data for brominated quinoxaline derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Conduct meta-analysis of published IC values, normalizing data to common reference standards. Validate findings via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). For example, SIRT1 inhibitors like MHY2251 (a dihydroquinazolinone analog) show structure-activity relationships sensitive to substituent positioning .

Q. How can computational chemistry predict the reactivity of 8-Bromoquinoxalin-2(1H)-one in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For Suzuki-Miyaura couplings, assess oxidative addition feasibility of the C-Br bond with Pd(0) catalysts. Compare Mulliken charges at Br vs. other positions (e.g., 6-Bromo derivatives ) to prioritize synthetic pathways. Validate predictions with experimental yields and -NMR for tracking Pd intermediates.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for 8-Bromoquinoxalin-2(1H)-one derivatives?

- Methodological Answer : Systematically test variables:

- Catalyst Loading : Pd(PPh) vs. NiCl-based systems.

- Solvent Effects : Polar aprotic solvents (DMF) may favor SNAr mechanisms over toluene.

- Temperature : Thermal vs. microwave-assisted synthesis.

Publish full experimental details (e.g., stirring rate, drying time) to enable reproducibility. Triangulate data from ≥3 independent syntheses .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.